molecular formula C9H8N2O3 B1335804 2,3-Dimethyl-6-nitrophenyl isocyanate CAS No. 302912-25-0

2,3-Dimethyl-6-nitrophenyl isocyanate

Cat. No. B1335804
M. Wt: 192.17 g/mol
InChI Key: GCYYCDNYQBZIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-nitrophenyl isocyanate is an organic compound with the linear formula (CH3)2C6H2(NO2)NCO . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-nitrophenyl isocyanate consists of a nitrophenyl ring substituted with two methyl groups and an isocyanate group . The SMILES string representation is Cc1ccc(c(N=C=O)c1C)N+=O .


Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitrophenyl isocyanate has a molecular weight of 192.17 g/mol . It has a melting point of 88-92 °C . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Vibrational and Conformational Analysis

Research involving isocyanates similar to 2,3-Dimethyl-6-nitrophenyl isocyanate, such as 2-methyl-3-nitrophenyl isocyanate, focuses on their vibrational spectra and conformational behavior. Tonannavar et al. (2012) studied the vibrational spectra of these compounds, noting the different energy states of their cis and trans conformers. This research is crucial for understanding the molecular behavior of these isocyanates in various applications (Tonannavar et al., 2012).

Catalysis and Polymer Synthesis

Isocyanates are integral in polymer synthesis due to their reactive nature. Ghosh (2017) investigated the use of isocyanates in polymer synthesis, focusing on the Lossen reaction and its potential applications in creating reactive polymers. This research has implications for developing new materials and industrial applications (Ghosh, 2017).

Green Chemistry and Non-Phosgene Syntheses

The development of non-phosgene processes for isocyanates production is an essential area of research in green chemistry. Wang et al. (2017) reviewed efforts in synthesizing isocyanates without phosgene, focusing on catalytic syntheses from nitro- or amino-compounds. This approach is significant for reducing the environmental impact of isocyanate production (Wang et al., 2017).

Pharmaceutical Applications

While avoiding specifics on drug use and side effects, it's worth noting that compounds similar to 2,3-Dimethyl-6-nitrophenyl isocyanate have been explored in pharmaceutical contexts. For instance, Kazda and Towart (2005) discussed nimodipine, an isocyanate derivative with significant cerebrovascular action, indicating the potential of isocyanates in medical research (Kazda & Towart, 2005).

Isocyanate Derivatives in Chemistry

Isocyanate derivatives are explored for their various chemical properties and applications. For example, Gilley and Kobayashi (2008) discussed 2-nitrophenyl isocyanide as a versatile convertible isocyanide, highlighting its utility in chemical syntheses and as a precursor for other compounds (Gilley & Kobayashi, 2008).

Safety And Hazards

2,3-Dimethyl-6-nitrophenyl isocyanate is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity after single exposure .

properties

IUPAC Name

3-isocyanato-1,2-dimethyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-6-3-4-8(11(13)14)9(7(6)2)10-5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYYCDNYQBZIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391894
Record name 2,3-Dimethyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-nitrophenyl isocyanate

CAS RN

302912-25-0
Record name 2-Isocyanato-3,4-dimethyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-6-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-nitrophenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.